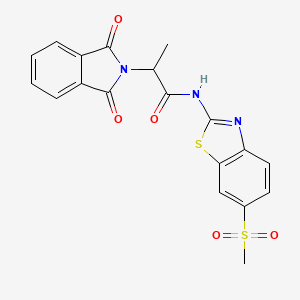
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that features a combination of isoindoline, benzothiazole, and sulfonamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Isoindoline Core: This step involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Introduction of the Benzothiazole Group: The benzothiazole moiety is introduced via a nucleophilic substitution reaction, often using 2-aminobenzothiazole and an appropriate electrophile.
Sulfonamide Formation: The methanesulfonyl group is added through a sulfonation reaction, typically using methanesulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the isoindoline and benzothiazole intermediates through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and benzothiazole moieties.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline structure.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for more complex molecules and is used in the development of new synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. The compound’s ability to modulate biological pathways could make it useful in treating diseases such as cancer, inflammation, and infections.
Industry
Industrially, the compound is explored for its applications in materials science. Its unique chemical properties could be leveraged in the development of new materials with specific functionalities, such as polymers or coatings.
作用機序
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide: Similar structure but lacks the methanesulfonyl group.
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-chloro-1,3-benzothiazol-2-yl)propanamide: Contains a chlorine atom instead of the methanesulfonyl group.
Uniqueness
The presence of the methanesulfonyl group in 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)propanamide imparts unique chemical properties, such as increased solubility and reactivity, which can enhance its biological activity and industrial applicability compared to similar compounds.
特性
分子式 |
C19H15N3O5S2 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C19H15N3O5S2/c1-10(22-17(24)12-5-3-4-6-13(12)18(22)25)16(23)21-19-20-14-8-7-11(29(2,26)27)9-15(14)28-19/h3-10H,1-2H3,(H,20,21,23) |
InChIキー |
TVIMWDPAMUQXEJ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12161200.png)

![propan-2-yl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate](/img/structure/B12161211.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-propenamide](/img/structure/B12161224.png)

![methyl 4-({[4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12161229.png)
![8-fluoro-4-hydroxy-N-(5-(1-methyl-1H-benzo[d]imidazol-2-yl)pentyl)quinoline-3-carboxamide](/img/structure/B12161231.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12161236.png)
![N'-[(Z)-(3-methoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12161243.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-(2-methoxyethyl)-1H-indole-2-carboxamide](/img/structure/B12161244.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161251.png)

![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-tert-butylphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12161260.png)
![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12161269.png)
